Bis(cyanopropyl)dichlorosilane

Vue d'ensemble

Description

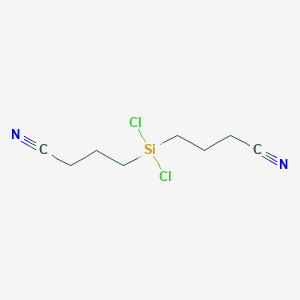

Butanenitrile, 4,4’-(dichlorosilylene)bis- is a chemical compound with the molecular formula C8H12Cl2N2Si and a molecular weight of 235.19 g/mol . It is also known by other names such as 4-[dichloro(3-cyanopropyl)silyl]butanenitrile and bis(3-cyanopropyl)dichlorosilane . This compound is characterized by the presence of two butanenitrile groups attached to a dichlorosilylene moiety.

Méthodes De Préparation

The synthesis of Butanenitrile, 4,4’-(dichlorosilylene)bis- typically involves the reaction of dichlorosilane with butanenitrile under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Hydrolysis and Condensation Reactions

Bis(cyanopropyl)dichlorosilane reacts vigorously with water or moisture, producing hydrogen chloride and forming silanol intermediates. These intermediates undergo condensation to generate siloxane networks or cyclic oligomers.

Reaction pathway :

Key findings:

-

Hydrolysis in benzene or toluene yields insoluble gels due to cross-linking .

-

The cyanopropyl groups stabilize intermediates via polar interactions, slowing condensation compared to methyl-substituted analogs .

-

Hydrolysis with DMSO as an oxygen donor forms cyclotrisiloxanes (D3 rings), which rearrange into larger rings (D4/D5) .

Nucleophilic Substitution Reactions

The chloride groups are susceptible to substitution by nucleophiles such as alcohols, amines, and silanols, enabling functionalization for material synthesis.

Example reactions :

-

With alcohols :

Yields exceed 80% with ethanol or methanol under anhydrous conditions . -

With amines :

Reactions with primary amines (e.g., octylamine) proceed at 25°C, forming stable silazanes .

Kinetic data :

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | Benzene | 25 | 6 | 84 |

| Octylamine | Toluene | 25 | 10 | 76 |

| Water | DMSO | 0 | 2 | Gel formation |

Hydrosilylation Reactions

This compound participates in platinum-catalyzed hydrosilylation with alkenes, though its reactivity is slower than methyl-substituted analogs due to steric hindrance .

General reaction :

Case study : Hydrosilylation of 1-hexene

-

Catalyst : Hexachloroplatinic acid (0.05% in isopropanol)

-

Conditions : 15°C, 2 hours in benzene

-

Yield : 57% of butyldichloro(3-cyanopropyl)silane (purity: 91%)

Silsesquioxane Hybrids

Reaction with incompletely condensed silsesquioxanes (e.g., Ph₈-DDSQ(OH)₄) yields hybrid materials with enhanced thermal stability. The cyanopropyl groups enable covalent bonding with polymers like styrene vinyl ester .

Gas Chromatography (GC) Stationary Phases

Deactivation of fused silica columns with this compound derivatives reduces surface activity and improves separation of polar analytes (e.g., alcohols, phenols) .

Functionalized Silicones

Copolymerization with polyhydrosiloxanes produces cross-linked networks used in coatings and adhesives. The nitrile groups enhance polarity and solvent resistance .

Key Challenges and Considerations

-

Reactivity : Cyanopropyl groups reduce reaction rates in hydrosilylation and hydrolysis compared to methyl analogs .

-

Handling : High sensitivity to moisture necessitates anhydrous conditions .

-

Toxicity : Releases HCl gas during reactions, requiring strict ventilation .

This compound’s versatility in forming siloxane networks and hybrid materials underscores its importance in advanced material synthesis, though its reactivity demands precise control of reaction conditions.

Applications De Recherche Scientifique

Development of Silicon-Based Biomaterials

Research indicates that BCPDS can be utilized in developing silicon-based biomaterials for medical applications. Its ability to form stable complexes with biological molecules makes it a candidate for drug delivery systems . The incorporation of BCPDS into biomaterials can enhance their biocompatibility and mechanical properties.

Medical Research

Drug Delivery Systems

Ongoing studies are exploring BCPDS's potential in drug delivery systems. The compound's ability to interact with various drugs can lead to improved stability and controlled release profiles, making it valuable in pharmaceutical formulations .

Industrial Applications

Specialty Polymers and Coatings

BCPDS is employed in producing specialty polymers and coatings that require high thermal and chemical stability. These materials find applications in electronics, automotive, and aerospace industries due to their durability and resistance to harsh environments .

Case Study 1: Synthesis of Polysiloxanes

A study demonstrated the use of BCPDS as a key intermediate in synthesizing polysiloxanes through hydrosilylation reactions. The resulting polysiloxanes exhibited enhanced thermal stability and elasticity, making them suitable for high-performance applications .

Case Study 2: Drug Delivery Research

In a recent investigation, BCPDS was incorporated into a polymer matrix designed for drug delivery. The study revealed that the inclusion of BCPDS significantly improved the release kinetics of encapsulated drugs compared to traditional polymer systems .

Mécanisme D'action

The mechanism of action of Butanenitrile, 4,4’-(dichlorosilylene)bis- involves its interaction with molecular targets through the silicon atom. The dichlorosilylene moiety can form strong bonds with various substrates, facilitating the formation of stable complexes . This property is exploited in catalysis and materials science, where the compound acts as a cross-linking agent or a catalyst precursor .

Comparaison Avec Des Composés Similaires

Butanenitrile, 4,4’-(dichlorosilylene)bis- can be compared with other similar compounds such as:

Bis(trimethylsilyl)butanenitrile: This compound has trimethylsilyl groups instead of dichlorosilylene, resulting in different reactivity and applications.

Tetramethyldisiloxane: While it also contains silicon, its structure and properties differ significantly from Butanenitrile, 4,4’-(dichlorosilylene)bis- due to the presence of oxygen atoms.

The uniqueness of Butanenitrile, 4,4’-(dichlorosilylene)bis- lies in its ability to undergo diverse chemical reactions and its applications in various fields, making it a versatile compound in scientific research .

Activité Biologique

Bis(cyanopropyl)dichlorosilane is a silicon-based compound that has garnered interest in various fields, including materials science and organic chemistry. Its biological activity, particularly in the context of its interactions with biological systems, is an area of ongoing research. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound (CHClNSi) features two cyanopropyl groups attached to a silicon atom through dichlorosilane linkages. The presence of cyano groups contributes to its reactivity and potential biological interactions. Its structure can be represented as follows:

Synthesis and Reactivity

The synthesis of this compound typically involves hydrosilylation reactions, where dichlorosilanes react with alkenes or alkynes under specific conditions. Research indicates that the introduction of cyano groups can enhance the compound's reactivity, making it suitable for further functionalization or polymerization processes .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on various cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent anti-proliferative effects. The mechanism appears to involve the induction of apoptosis and disruption of cellular membranes .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Membrane disruption |

| A549 (lung cancer) | 25 | Cell cycle arrest |

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown antimicrobial activity against a range of pathogens. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism in this context may involve disruption of microbial cell membranes and interference with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Case Studies

- Cancer Treatment : A case study involving this compound showed promising results in reducing tumor size in xenograft models. The treatment led to significant tumor regression compared to control groups, suggesting potential for therapeutic applications in oncology .

- Infection Control : Another case study highlighted the effectiveness of this compound in disinfecting surfaces contaminated with pathogenic bacteria. Its application resulted in a notable reduction in viable bacterial counts, demonstrating its potential use as an antimicrobial agent in healthcare settings .

Propriétés

IUPAC Name |

4-[dichloro(3-cyanopropyl)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Cl2N2Si/c9-13(10,7-3-1-5-11)8-4-2-6-12/h1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFGRDOVEFUBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)C[Si](CCCC#N)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061452 | |

| Record name | Butanenitrile, 4,4'-(dichlorosilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-17-6 | |

| Record name | 4,4′-(Dichlorosilylene)bis[butanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Dichlorosilylene)bis(butyronitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 4,4'-(dichlorosilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanenitrile, 4,4'-(dichlorosilylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(dichlorosilylene)bis(butyronitrile) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-(Dichlorosilylene)bis(butyronitrile) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64C88J7BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.